

Sourcing High-Purity 7-Bromo-1-heptanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Bromo-1-heptanol

Cat. No.: B124907

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For scientists and professionals in drug development and chemical research, the purity of starting materials is a critical determinant of experimental success and product quality. This guide provides an in-depth overview of commercial suppliers of high-purity **7-Bromo-1-heptanol**, a key building block in the synthesis of various organic molecules. It includes a comparative table of suppliers, a logical workflow for vendor selection, and insights into the analytical methods for purity assessment.

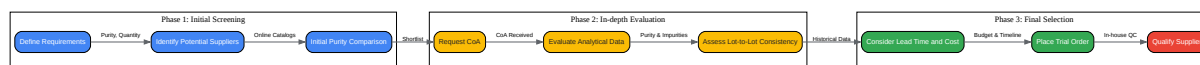
Commercial Supplier Landscape for 7-Bromo-1-heptanol

The commercial availability of **7-Bromo-1-heptanol** varies in terms of purity. Researchers should carefully consider the specified purity and the analytical method used for its determination when selecting a supplier. The following table summarizes the offerings from several key suppliers.

Supplier	Product Number(s)	Stated Purity	Analytical Method
MedChemExpress	HY-W008425	99.15%	Not explicitly stated
Sigma-Aldrich	310913	95%	Not explicitly stated
Thermo Scientific Chemicals (formerly Alfa Aesar)	H54762	>95.0% (GC)	Gas Chromatography (GC)
Fisher Scientific	AAH5476203, AAH5476206	96%	Not explicitly stated
TCI America	B1852	>88.0% (GC)	Gas Chromatography (GC)
BroadPharm	BP-31114	Not explicitly stated	NMR available
India Fine Chemicals	F-023834	Not explicitly stated	Not explicitly stated

Workflow for Selecting a High-Purity Chemical Supplier

The process of selecting a suitable supplier for a critical reagent like **7-Bromo-1-heptanol** involves more than just comparing list prices. The following workflow outlines a systematic approach to ensure the procurement of high-quality material appropriate for the intended research.



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Caption: A logical workflow for the selection and qualification of a chemical supplier.

Experimental Protocols and Purity Determination

The purity of **7-Bromo-1-heptanol** is most commonly determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC): This technique separates volatile compounds in a mixture. A typical GC protocol for analyzing **7-Bromo-1-heptanol** would involve:

- **Injection:** A small sample of the material is vaporized and injected into the chromatograph.
- **Separation:** The vaporized sample is carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase within the column.
- **Detection:** A detector at the end of the column measures the quantity of each component as it elutes. The purity is determined by the relative area of the **7-Bromo-1-heptanol** peak compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for confirming the structure of the molecule and identifying impurities.

- **Sample Preparation:** A small amount of the **7-Bromo-1-heptanol** is dissolved in a deuterated solvent (e.g., CDCl_3).
- **Data Acquisition:** The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting signals are recorded to generate the NMR spectrum.
- **Analysis:** The chemical shifts, integration of peaks, and coupling patterns in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are used to confirm the structure and identify any impurities with distinct NMR signatures. The PubChem database contains spectral information for **7-Bromo-1-heptanol** which can be used as a reference.[\[1\]](#)

Potential Impurities and Synthesis Insights

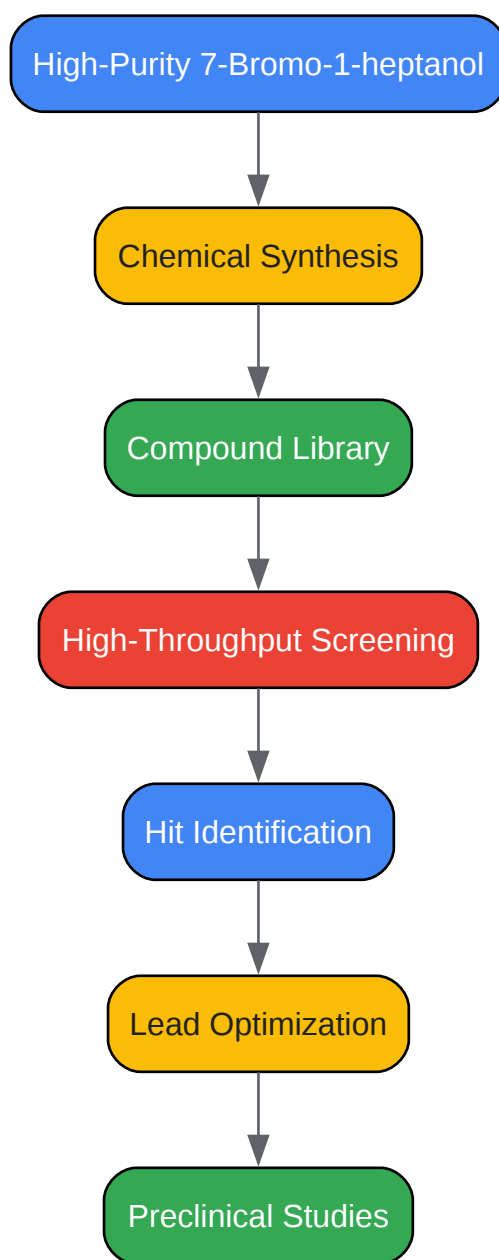
Understanding the synthesis of **7-Bromo-1-heptanol** can provide valuable clues about potential impurities. One common synthetic route involves the ring-opening of a cyclic ether followed by bromination. For example, a method for preparing 7-bromo-1-heptene involves the

reaction of tetrahydrofuran with hydrobromic acid.[2] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, in the synthesis of 7-bromo-1-heptene, a gas chromatographic purity of 98.4% was achieved. [2] Another related compound, **7-Bromo-1-heptanol** Acetate, is advertised with a purity of $\geq 98.0\%$. [3]

Signaling Pathways and Applications

While **7-Bromo-1-heptanol** itself is a chemical intermediate, the molecules synthesized from it can have significant biological activity. For example, it has been used in the synthesis of antiestrogen derivatives and has potential applications in the development of antidiabetic agents.[3][4] The specific signaling pathways targeted by these end products are diverse and depend on the final molecular structure.

The following diagram illustrates a generalized workflow for the application of **7-Bromo-1-heptanol** in a drug discovery context.



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Caption: A simplified workflow from a starting material to preclinical studies.

In conclusion, the selection of high-purity **7-Bromo-1-heptanol** requires careful evaluation of supplier specifications, analytical data, and the intended application. By following a systematic approach to vendor qualification and understanding the analytical techniques for purity assessment, researchers can ensure the integrity of their experimental results and the quality of their synthesized products.

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